1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
Description
This compound belongs to the pyrazoline family, characterized by a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazole) substituted at positions 3 and 5 with heteroaromatic and aryl groups. Specifically, the 3-position is occupied by a furan-2-yl group, while the 5-position bears a 3-methoxyphenyl substituent. The N1 position is functionalized with a propan-1-one moiety. Pyrazolines are typically synthesized via cyclocondensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-17(20)19-15(12-6-4-7-13(10-12)21-2)11-14(18-19)16-8-5-9-22-16/h4-10,15H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGOCOPHECIKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a methoxyphenyl hydrazine, followed by cyclization to form the pyrazole ring. The final step involves the addition of a propanone group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has demonstrated that 1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing furan and pyrazole rings possess significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Anticancer Potential
Recent investigations highlighted the anticancer activity of related pyrazole compounds. In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), suggesting their potential as chemotherapeutic agents.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
Several case studies have documented the applications of similar compounds in various fields:
-
Case Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the furan and phenyl groups significantly enhanced antibacterial potency.
-
Case Study on Anticancer Activity :
- Research published in Cancer Letters investigated the effects of pyrazole derivatives on cancer cell proliferation. It was found that specific substitutions on the pyrazole ring increased cytotoxicity against multiple cancer cell lines, demonstrating the importance of structural variations in enhancing therapeutic efficacy.
-
Case Study on Anti-inflammatory Properties :
- A study in Phytotherapy Research examined the anti-inflammatory effects of furan-containing compounds. The findings suggested that these compounds could inhibit key inflammatory mediators, providing insights into their potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Dihedral Angles :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in compound 4) result in larger dihedral angles (~10°) between the pyrazole and aryl rings compared to electron-donating groups (e.g., methoxy in Mt-3-PQPP) .
- Furan substituents (as in the target compound) may introduce steric or electronic effects that influence molecular planarity and crystallinity.
Functional Group Impact on Applications: Propan-1-one derivatives with methoxyphenyl groups (e.g., Mt-3-PQPP) exhibit corrosion inhibition due to enhanced electron density and adsorption on metal surfaces .
Synthetic Yields and Characterization :
- Analogous compounds synthesized via chalcone cyclocondensation achieve yields of 60–70% .
- X-ray crystallography (using SHELX software ) and NMR spectroscopy are standard methods for structural validation.
Research Findings and Data Tables
Table 1: Crystallographic Data for Selected Pyrazoline Derivatives
Biological Activity
1-(3-(Furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of 285.33 g/mol. The compound features a furan ring and a methoxyphenyl group, which are known to contribute to its biological activities.
Synthesis
The synthesis typically involves the condensation of appropriate hydrazones with substituted ketones. For example, a common method includes the reaction of furan derivatives with hydrazine derivatives followed by cyclization to form the pyrazole core.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. In particular, studies have shown that compounds similar to this compound inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance:
- Cell Line Studies : Compounds with similar structures demonstrated IC50 values in the low micromolar range against various leukemia cell lines, indicating potent cytotoxic effects .
The mechanism through which these compounds exert their effects often involves:
- Tubulin Binding : The pyrazole moiety interacts with the colchicine binding site on tubulin, inhibiting microtubule assembly and disrupting mitotic processes .
- Apoptosis Induction : Studies report that these compounds can induce apoptosis through mitochondrial pathways, increasing the expression of pro-apoptotic proteins .
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are recommended for preparing pyrazoline derivatives like this compound?
Methodological Answer:
Pyrazoline cores are typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For the target compound:
- Step 1: Synthesize a chalcone precursor by Claisen-Schmidt condensation between 3-methoxyacetophenone and furan-2-carbaldehyde.
- Step 2: React the chalcone with hydrazine hydrate or substituted hydrazines under reflux in ethanol or acetic acid. Piperidine or acetic acid can act as catalysts to enhance cyclization .
- Optimization Tips: Monitor reaction progress via TLC. Purify via column chromatography using ethyl acetate/hexane gradients. Yield improvements (>70%) are achievable by optimizing molar ratios (e.g., 1:1.2 chalcone:hydrazine) and reflux duration (6–12 hours).
Basic: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can crystallographic challenges in pyrazoline derivatives be addressed?
Methodological Answer:
Pyrazoline crystals often exhibit low symmetry (triclinic or monoclinic systems) and weak diffraction. Key strategies include:
- Crystal Growth: Use slow evaporation in polar solvents (e.g., methanol/water mixtures) to enhance crystal quality.
- Data Collection: Employ synchrotron radiation for low-temperature (100 K) datasets to improve resolution (<0.8 Å).
- Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address disorder in methoxyphenyl/furan groups using PART instructions .
Example Data (from analogous compounds):
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a, b, c (Å) | 6.6042, 10.1188, 14.480 |
| α, β, γ (°) | 98.44, 90.65, 90.00 |
| R factor | 0.038 |
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?
Methodological Answer:
- Analog Synthesis: Modify substituents on the furan (e.g., replace with thiophene) or methoxyphenyl (e.g., nitro, halogen) groups.
- In Vitro Assays:
- Data Analysis: Correlate electronic (Hammett σ) and steric parameters (Taft ES) with bioactivity using multivariate regression.
Advanced: What mechanistic insights guide the analysis of antioxidant activity in such compounds?
Methodological Answer:
- DPPH Assay: Measure radical scavenging at 517 nm. Prepare solutions in DMSO (0.1–100 µg/mL) and compare with ascorbic acid.
- FRAP Assay: Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm. Use a standard curve with Trolox equivalents.
- Mechanistic Probes:
Basic: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Protocols: Ensure consistent cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., serum-free media for cytotoxicity).
- Control Compounds: Use reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity.
- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance (p < 0.05). Replicate experiments ≥3 times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
